molecular formula C9H12N2O2 B14204743 2-Furancarboxamide, 5-(1-pyrrolidinyl)- CAS No. 826991-06-4

2-Furancarboxamide, 5-(1-pyrrolidinyl)-

Cat. No.: B14204743
CAS No.: 826991-06-4
M. Wt: 180.20 g/mol
InChI Key: WDNNABVBHPZZSJ-UHFFFAOYSA-N
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Description

2-Furancarboxamide, 5-(1-pyrrolidinyl)- is a chemical compound characterized by the presence of a furan ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-(1-pyrrolidinyl)- typically involves the reaction of furan derivatives with pyrrolidine under specific conditions. One common method involves the use of a furan carboxylic acid derivative, which is reacted with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2-Furancarboxamide, 5-(1-pyrrolidinyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, 5-(1-pyrrolidinyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furancarboxamide, 5-(1-pyrrolidinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxamide, N-2-pyridinyl-5-(1-pyrrolidinyl)-
  • 2-Furancarboxamide, N-1H-pyrazol-3-yl-5-(1-pyrrolidinyl)-

Uniqueness

2-Furancarboxamide, 5-(1-pyrrolidinyl)- is unique due to its specific combination of a furan ring and a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

826991-06-4

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-pyrrolidin-1-ylfuran-2-carboxamide

InChI

InChI=1S/C9H12N2O2/c10-9(12)7-3-4-8(13-7)11-5-1-2-6-11/h3-4H,1-2,5-6H2,(H2,10,12)

InChI Key

WDNNABVBHPZZSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C(=O)N

Origin of Product

United States

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